molecular formula C13H12N2OS B566447 O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate CAS No. 19821-41-1

O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate

Katalognummer: B566447
CAS-Nummer: 19821-41-1
Molekulargewicht: 244.312
InChI-Schlüssel: YUSSRDGSWMBRJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate is a chemical compound with a complex structure that includes a cyano group, an isoquinoline ring, and a carbothioic acid ethyl ester moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate typically involves the reaction of isoquinoline derivatives with cyanoacetic acid and ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The isoquinoline ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets. The ester moiety can undergo hydrolysis, releasing active intermediates that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-Cyano-2,2-diphenyl-cyclopropanecarboxylic acid ethyl ester
  • Ethyl 1-cyanocyclopropanecarboxylate

Comparison: O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate is unique due to its isoquinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

19821-41-1

Molekularformel

C13H12N2OS

Molekulargewicht

244.312

IUPAC-Name

O-ethyl 1-cyano-1H-isoquinoline-2-carbothioate

InChI

InChI=1S/C13H12N2OS/c1-2-16-13(17)15-8-7-10-5-3-4-6-11(10)12(15)9-14/h3-8,12H,2H2,1H3

InChI-Schlüssel

YUSSRDGSWMBRJA-UHFFFAOYSA-N

SMILES

CCOC(=S)N1C=CC2=CC=CC=C2C1C#N

Synonyme

1-Cyano-2(1H)-isoquinolinecarbothioic acid ethyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.